2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15518981
InChI: InChI=1S/C20H12N2O6/c23-18-4-2-1-3-17(18)21-19(24)15-10-9-14(11-16(15)20(21)25)28-13-7-5-12(6-8-13)22(26)27/h1-11,23H
SMILES:
Molecular Formula: C20H12N2O6
Molecular Weight: 376.3 g/mol

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC15518981

Molecular Formula: C20H12N2O6

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C20H12N2O6
Molecular Weight 376.3 g/mol
IUPAC Name 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione
Standard InChI InChI=1S/C20H12N2O6/c23-18-4-2-1-3-17(18)21-19(24)15-10-9-14(11-16(15)20(21)25)28-13-7-5-12(6-8-13)22(26)27/h1-11,23H
Standard InChI Key JDADADLFGLSIRG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])O

Introduction

General Characteristics of Isoindoles

Isoindoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. They are known for their versatility in organic synthesis and their potential biological activities, including anticancer, antioxidant, and antimicrobial properties. The presence of a hydroxyl group and a nitrophenoxy moiety in the compound of interest suggests potential for various chemical reactions and biological interactions.

Synthesis of Similar Isoindole Derivatives

The synthesis of isoindole derivatives often involves multi-step organic reactions. For example, the synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves such complex reactions. While specific synthesis details for 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione are not available, similar compounds can be synthesized using methods like condensation reactions or cyclization processes.

Biological Activities of Isoindole Derivatives

Isoindole derivatives have been studied for their biological activities, including anticancer and antioxidant properties. For instance, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have shown significant antimitotic activity against human tumor cells . While specific data on 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is lacking, its structural features suggest potential for biological activity.

Data Tables for Similar Compounds

CompoundCAS NumberAmes Assay Result
Example CompoundCAS#Result (e.g., A)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator